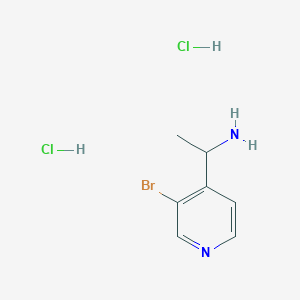

1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride

Vue d'ensemble

Description

1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H10BrN2·2HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride typically involves the bromination of pyridine derivatives followed by amination. One common method involves the reaction of 3-bromopyridine with ethylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at position 3 of the pyridine ring undergoes nucleophilic substitution under varying conditions:

Aromatic Substitution (SₙAr):

-

Mechanism: Base-induced dehydrohalogenation generates a pyridyne intermediate, followed by regioselective attack at position 4 (Figure 1).

-

Example: Reaction with alcohols yields 4-alkoxypyridines with >10:1 selectivity for the 4-position .

Metal-Catalyzed Cross-Couplings:

-

Suzuki-Miyaura Coupling: Pd catalysts enable aryl-aryl bond formation. For example, coupling with phenylboronic acid produces bipyridine derivatives.

-

Buchwald-Hartwig Amination: Forms C–N bonds with aryl amines under Pd/Xantphos catalysis.

| Reaction Type | Conditions | Major Product | Selectivity (4:3) | Yield |

|---|---|---|---|---|

| Etherification | KOH, 18-crown-6, DMAc, 80°C | 4-Alkoxypyridine | 8.6:1–12.9:1 | 57–90% |

| Bromide Exchange | KBr, DMAc, 80°C | 4-Bromopyridine | – | 23% |

Oxidation and Reduction Reactions

The ethanamine group and pyridine ring participate in redox transformations:

Oxidation:

-

Amine Oxidation: Forms nitriles or imines using KMnO₄ or H₂O₂.

-

Pyridine N-Oxidation: m-CPBA converts the pyridine ring to N-oxide derivatives.

Reduction:

-

Bromine Reduction: Catalytic hydrogenation (H₂/Pd-C) removes bromine, yielding dehalogenated pyridines.

-

Amine Reduction: LiAlH₄ reduces the amine to secondary alcohols, though this is less common.

Coupling Reactions

Suzuki-Miyaura Coupling:

-

Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 100°C.

-

Example: Reaction with 4-methoxyphenylboronic acid produces 4-(4-methoxyphenyl)pyridine in 85% yield.

Cycloadditions:

-

Pyridyne Intermediates: In the presence of furan, [4+2] cycloaddition forms tricyclic compounds (e.g., 42% yield of cycloadduct 13) .

Mechanistic Insights

-

Pyridyne Pathway: Base-mediated dehydrohalogenation generates a reactive 3,4-pyridyne intermediate, which undergoes nucleophilic attack preferentially at the 4-position due to electronic and steric factors .

-

Role of KBr: Enhances 4-selectivity by stabilizing the transition state during substitution .

Stability and Reaction Optimization

-

Thermal Stability: Decomposes above 150°C; reactions are typically conducted below 100°C.

-

Solvent Effects: DMAc and DMF enhance reaction rates due to high polarity and base solubility .

This compound’s versatility in substitution, coupling, and redox reactions underscores its utility in synthesizing pharmacologically active pyridine derivatives. Experimental optimization of base, solvent, and temperature is critical for achieving high regioselectivity and yield.

Applications De Recherche Scientifique

1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.

Industry: The compound is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and amine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

- 1-(3-Chloropyridin-4-yl)ethan-1-amine dihydrochloride

- 1-(3-Fluoropyridin-4-yl)ethan-1-amine dihydrochloride

- 1-(3-Iodopyridin-4-yl)ethan-1-amine dihydrochloride

Comparison: 1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride is unique due to the presence of the bromine atom, which imparts specific chemical properties such as higher reactivity in substitution reactions compared to its chloro, fluoro, and iodo counterparts. This makes it particularly useful in certain synthetic applications where higher reactivity is desired.

Activité Biologique

1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride, a brominated pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its interactions with biological targets, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , featuring a bromine atom attached to a pyridine ring, which is known to influence its biological properties. The presence of the amine group allows for hydrogen bonding and ionic interactions with various biomolecules, enhancing its potential as a pharmacological agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit or modulate the activity of various targets involved in disease pathways, particularly in cancer and neurological disorders.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways linked to cancer progression.

- Receptor Modulation : It has been shown to interact with receptors related to neurotransmission, suggesting possible applications in treating neurological conditions.

Antimicrobial Properties

Research indicates that compounds with brominated pyridine moieties exhibit significant antibacterial and antifungal activities. In vitro studies have demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) mg/mL |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

| Pseudomonas aeruginosa | Not tested |

| Streptococcus pneumoniae | Not tested |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Initial studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways.

Case Study:

A study focusing on the effects of this compound on human cancer cell lines revealed that it significantly reduced cell viability in a dose-dependent manner, particularly against breast cancer cells (MCF7) and lung cancer cells (A549) .

Research Findings

Recent investigations have highlighted the compound's potential as a biochemical probe for studying enzyme functions and interactions. Its unique structure allows for selective binding to target sites, making it a valuable tool in drug discovery and development.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to elucidate its unique properties.

Table 2: Comparison of Biological Activities

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C7H9BrN2 | Brominated pyridine; potential anticancer agent | Antibacterial, anticancer |

| (1R)-1-(3-Bromopyridin-4-yl)ethan-1-amine | C7H9BrN2 | Enantiomer; differing biological profile | Limited data available |

| 2-Amino-5-bromopyridine | C5H6BrN | Lacks ethyl group; different biological profile | Antimicrobial |

Propriétés

IUPAC Name |

1-(3-bromopyridin-4-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-4-7(6)8;;/h2-5H,9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOQKEGANYHMEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=NC=C1)Br)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.